4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone
Brand Name: Vulcanchem
CAS No.: 898787-16-1
VCID: VC2484190
InChI: InChI=1S/C15H11BrClFO/c16-13-6-5-11(9-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2
SMILES: C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Br)F
Molecular Formula: C15H11BrClFO
Molecular Weight: 341.6 g/mol

4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone

CAS No.: 898787-16-1

Cat. No.: VC2484190

Molecular Formula: C15H11BrClFO

Molecular Weight: 341.6 g/mol

* For research use only. Not for human or veterinary use.

4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone - 898787-16-1

Specification

CAS No. 898787-16-1
Molecular Formula C15H11BrClFO
Molecular Weight 341.6 g/mol
IUPAC Name 1-(4-bromo-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one
Standard InChI InChI=1S/C15H11BrClFO/c16-13-6-5-11(9-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2
Standard InChI Key SHLIEOJXASGRTR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Br)F
Canonical SMILES C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Br)F

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone is an organic compound classified as a halogenated propiophenone. The compound is identified by the following parameters:

ParameterValue
CAS Registry Number898787-16-1
Molecular FormulaC15H11BrClFO
Molecular Weight341.6 g/mol
IUPAC Name1-(4-bromo-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one

The compound is also registered in chemical databases with the following identifiers:

DatabaseIdentifier
PubChem Compound ID24726043
Standard InChIKeySHLIEOJXASGRTR-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Br)F

Physical and Chemical Properties

PropertyValue/Description
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
Molecular Weight341.6 g/mol
SolubilityExpected to be soluble in organic solvents (acetone, chloroform, DMF) and poorly soluble in water

The presence of multiple halogen substituents (bromine, chlorine, and fluorine) contributes to the compound's relatively high molecular weight and influences its solubility profile .

Structural Data

Detailed structural information for 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone includes:

Structural ParameterDescription
Bond AnglesStandard aromatic ring bond angles (approximately 120°)
C-C Bond LengthsApproximately 1.40 Å (aromatic)
C-Br Bond LengthApproximately 1.90 Å
C-Cl Bond LengthApproximately 1.75 Å
C-F Bond LengthApproximately 1.35 Å

The presence of the carbonyl group creates a slight planarity deviation in the propan-1-one chain connecting the two aromatic rings .

Synthesis and Preparation Methods

Reaction Challenges and Considerations

Several challenges are typically associated with the synthesis of multi-halogenated compounds like 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone:

  • Regioselectivity: Ensuring halogen substitution occurs at the desired positions

  • Chemoselectivity: Preventing unwanted side reactions between functional groups

  • Purification: Separation of the target compound from structurally similar byproducts

  • Scale-up considerations: Optimizing reaction conditions for larger-scale production

These challenges necessitate careful control of reaction conditions and possibly the use of protecting groups during synthesis.

Chemical Reactivity and Reactions

Reactivity Patterns

The chemical reactivity of 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone is primarily determined by the presence of three key functional features:

  • Carbonyl group (ketone): Susceptible to nucleophilic addition reactions

  • Multiple halogen substituents: Sites for potential substitution reactions

  • Aromatic rings: Can undergo electrophilic aromatic substitution under appropriate conditions

Comparative Analysis with Structurally Related Compounds

Structural Analogs

4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone belongs to a family of halogenated propiophenones. Comparison with structural analogs provides insights into structure-property relationships:

CompoundKey Structural DifferenceImplication
4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenoneFluorine at 2' vs 3' positionDifferent electronic effects and potential reactivity
4'-Chloro-3-(4-methoxyphenyl)propiophenoneChloro vs Bromo at 4'; Methoxy vs Chloro on second ringReduced halogen content; different electronic properties
4'-Bromo-3-(4-chlorophenyl)propiophenoneChlorine at 4-position vs 3-positionAltered electronic distribution in the molecule

This comparison highlights how subtle structural modifications can potentially influence physicochemical properties and reactivity patterns .

Structure-Property Relationships

The unique combination of halogens in 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone contributes to its distinctive properties:

  • The bromine substituent (largest halogen) significantly affects lipophilicity and increases molecular weight

  • The fluorine substituent (most electronegative halogen) creates polarization effects within the aromatic ring

  • The chlorine substituent modifies the electronic character of the second aromatic ring

  • The collective halogen effect influences crystallinity, melting point, and solubility

These structure-property relationships are important considerations for potential applications of the compound .

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